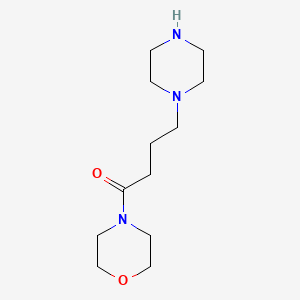
1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one
Descripción general
Descripción
1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C12H23N3O2 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one, a compound with the molecular formula and a molecular weight of 241.33 g/mol, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The compound is characterized by the following structural features:
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 241.33 g/mol |
| MDL No. | MFCD11645198 |
| PubChem CID | 43348648 |
| IUPAC Name | 1-morpholin-4-yl-4-piperazin-1-ylbutan-1-one |
| Appearance | Powder |
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. A study demonstrated that compounds with similar structural motifs showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values for these compounds ranged from 0.19 µM to 5.13 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
The biological mechanisms by which this compound exerts its effects include:
- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound induces G1 phase arrest in MCF-7 cells, preventing further progression through the cell cycle.
- Apoptosis Induction : Increased activity of caspase 3/7 was observed, suggesting that the compound triggers apoptotic pathways leading to cell death .
- Molecular Interactions : Molecular docking studies suggest that the compound interacts favorably with key cellular targets, enhancing its efficacy as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the morpholine and piperazine moieties can significantly influence biological activity. For instance, substituents on the aromatic rings can enhance or diminish potency against cancer cell lines. The presence of electron-withdrawing groups at specific positions has been correlated with increased biological activity .
Case Studies
Several case studies have highlighted the potential of this compound in drug development:
Propiedades
IUPAC Name |
1-morpholin-4-yl-4-piperazin-1-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c16-12(15-8-10-17-11-9-15)2-1-5-14-6-3-13-4-7-14/h13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIMOZGXTJELIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















